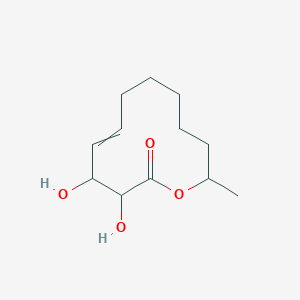![molecular formula C11H19IO B14313490 6-Iododecahydro-1H-benzo[7]annulen-2-ol CAS No. 115462-87-8](/img/structure/B14313490.png)
6-Iododecahydro-1H-benzo[7]annulen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iododecahydro-1H-benzo7annulen-2-ol is a chemical compound with a unique structure that includes an iodinated decahydrobenzoannulene ring.
Vorbereitungsmethoden
The synthesis of 6-Iododecahydro-1H-benzo7annulen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of decahydrobenzoannulene derivatives under specific reaction conditions. The process often requires the use of iodine or iodinating agents in the presence of catalysts to achieve the desired iodinated product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
6-Iododecahydro-1H-benzo7annulen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Iododecahydro-1H-benzo7annulen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Iododecahydro-1H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Iododecahydro-1H-benzo7annulen-2-ol can be compared with other similar compounds, such as:
Decahydrobenzoannulene: Lacks the iodine atom, resulting in different reactivity and applications.
Iodinated Cycloalkanes: Share the iodination but differ in ring structure and properties.
Benzoannulene Derivatives: Vary in the type and position of substituents, affecting their chemical behavior and uses
The uniqueness of 6-Iododecahydro-1H-benzo7annulen-2-ol lies in its specific iodinated structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115462-87-8 |
|---|---|
Molekularformel |
C11H19IO |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
6-iodo-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-benzo[7]annulen-2-ol |
InChI |
InChI=1S/C11H19IO/c12-10-3-1-2-8-7-11(13)5-4-9(8)6-10/h8-11,13H,1-7H2 |
InChI-Schlüssel |
HZRVYWBWLWCRMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CCC2CC(C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
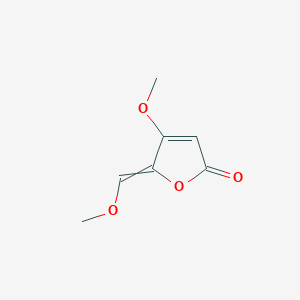
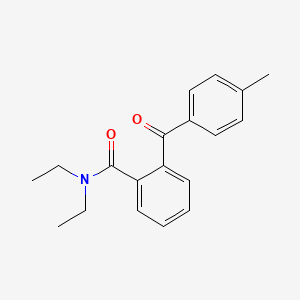
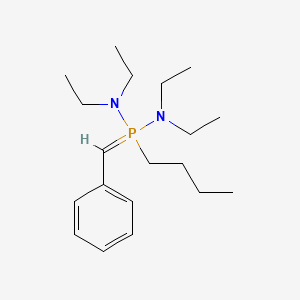
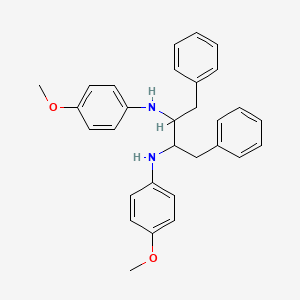

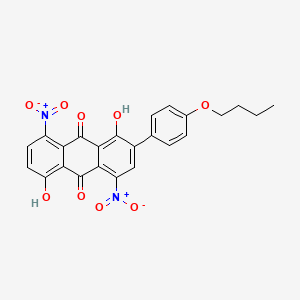
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
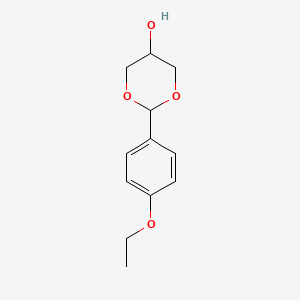
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
